N-(1,2-benzoxazol-3-yl)-2-methylpropanamide
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Overview
Description
N-(1,2-benzoxazol-3-yl)-2-methylpropanamide is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within a fused ring structure. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-benzoxazol-3-yl)-2-methylpropanamide typically involves the cyclization of 2-aminophenol with an appropriate aldehyde or ketone. One common method includes the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another approach involves the aminocarbonylation of 2-aminophenols followed by an acid-mediated ring closure .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve scalable and efficient synthetic routes. These methods may include the use of metal catalysts, such as copper or iron, to promote cyclization reactions. Additionally, green chemistry approaches, such as the use of aqueous media and recyclable catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(1,2-benzoxazol-3-yl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse benzoxazole derivatives .
Scientific Research Applications
N-(1,2-benzoxazol-3-yl)-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,2-benzoxazol-3-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, benzoxazole derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in neurotransmission . This inhibition can result in increased levels of neurotransmitters, which may have therapeutic implications for conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,2-benzoxazol-3-yl)-N-methyl-N-(2-methylphenyl)acetamide
- 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole
Uniqueness
N-(1,2-benzoxazol-3-yl)-2-methylpropanamide is unique due to its specific substitution pattern on the benzoxazole ring. This unique structure can result in distinct biological activities and chemical reactivity compared to other benzoxazole derivatives.
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
N-(1,2-benzoxazol-3-yl)-2-methylpropanamide |
InChI |
InChI=1S/C11H12N2O2/c1-7(2)11(14)12-10-8-5-3-4-6-9(8)15-13-10/h3-7H,1-2H3,(H,12,13,14) |
InChI Key |
XUOYZGXWMVRKLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NOC2=CC=CC=C21 |
Origin of Product |
United States |
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